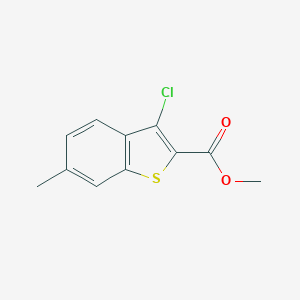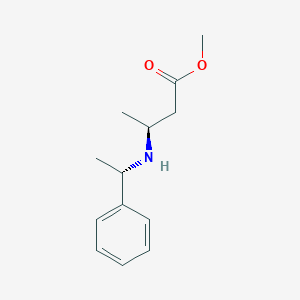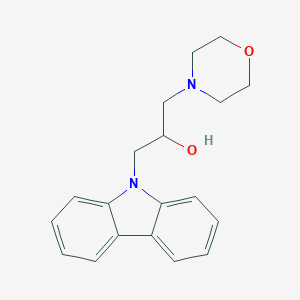![molecular formula C18H13ClF3N5O3 B188873 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide CAS No. 68399-99-5](/img/structure/B188873.png)
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide, also known as CTB, is a synthetic compound that has been widely used in scientific research for its unique properties. CTB is a member of the azo dyes family and has been shown to have a wide range of applications in various fields of science.
Wirkmechanismus
The mechanism of action of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is based on its ability to selectively bind to sulfhydryl groups on proteins. This binding results in a conformational change in the protein, leading to changes in its function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to bind to DNA and RNA, although the exact mechanism of binding is not well understood.
Biochemische Und Physiologische Effekte
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been shown to have minimal toxicity and is generally considered safe for use in scientific research. However, it is important to note that high concentrations of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide can lead to non-specific binding and interfere with experimental results. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been shown to have some antioxidant properties, although the exact mechanism of action is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its high selectivity for sulfhydryl groups on proteins. This makes it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide is its potential for non-specific binding at high concentrations, which can interfere with experimental results.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in scientific research. One area of interest is the development of new fluorescent probes based on the structure of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. These probes could be designed to selectively target different types of proteins or nucleic acids, expanding the range of applications for 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide. Another potential direction is the use of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide in the development of new therapies for diseases such as cancer and Alzheimer's disease, where protein function and localization play a critical role. Finally, 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide could be used in the development of new diagnostic tools for the detection of diseases based on changes in protein function or localization.
Synthesemethoden
The synthesis of 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 2,3-dihydro-2-oxo-1H-benzimidazole-5-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxobutyramide. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It has been shown to selectively bind to sulfhydryl groups on proteins, making it a useful tool for the study of protein function and localization. 2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide has also been used for the detection of DNA and RNA in gel electrophoresis and for the labeling of cells in fluorescence microscopy.
Eigenschaften
CAS-Nummer |
68399-99-5 |
|---|---|
Produktname |
2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide |
Molekularformel |
C18H13ClF3N5O3 |
Molekulargewicht |
439.8 g/mol |
IUPAC-Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-8(28)15(27-26-13-6-9(18(20,21)22)2-4-11(13)19)16(29)23-10-3-5-12-14(7-10)25-17(30)24-12/h2-7,15H,1H3,(H,23,29)(H2,24,25,30) |
InChI-Schlüssel |
DZEAVLGCIUOLBY-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Kanonische SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Andere CAS-Nummern |
68399-99-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Ethanone, 1-[5-chloro-2-[(3,4-dichlorophenyl)thio]phenyl]-](/img/structure/B188813.png)
![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
